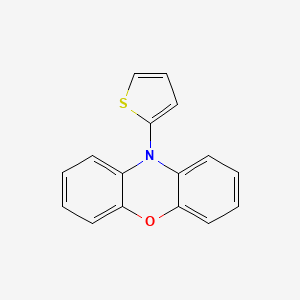
10-(Thiophen-2-yl)-10H-phenoxazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-(Thiophen-2-yl)-10H-phenoxazine: is a heterocyclic compound that features a phenoxazine core substituted with a thiophene ring at the 10th position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 10-(Thiophen-2-yl)-10H-phenoxazine typically involves the following steps:
Suzuki Coupling Reaction: This method involves the coupling of a halogenated phenoxazine with a thiophene boronic acid derivative in the presence of a palladium catalyst.
Stille Coupling Reaction: Another method involves the coupling of a stannylated thiophene with a halogenated phenoxazine.
Industrial Production Methods
Industrial production of this compound may involve large-scale versions of the above-mentioned coupling reactions. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: 10-(Thiophen-2-yl)-10H-phenoxazine can undergo oxidation reactions, often using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, amines.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted phenoxazines and thiophenes.
Aplicaciones Científicas De Investigación
10-(Thiophen-2-yl)-10H-phenoxazine has a wide range of applications in scientific research:
Organic Electronics: This compound is used in the development of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) due to its excellent electron-donating properties.
Medicinal Chemistry:
Materials Science: The compound is used in the synthesis of advanced materials with unique optical and electronic properties.
Mecanismo De Acción
The mechanism of action of 10-(Thiophen-2-yl)-10H-phenoxazine depends on its application:
In Organic Electronics: The compound acts as an electron donor, facilitating charge transport in electronic devices.
In Medicinal Chemistry: It may interact with various biological targets, including enzymes and receptors, through its heterocyclic structure, which allows for versatile binding interactions.
Comparación Con Compuestos Similares
10-(Thiophen-2-yl)-10H-phenoxazine can be compared with other similar compounds, such as:
Phenothiazine: Similar in structure but lacks the thiophene ring.
Thiophene: A simpler structure with only the thiophene ring.
Phenoxazine: The core structure of this compound, used in various applications including dyes and pigments.
The uniqueness of this compound lies in its combination of the phenoxazine core and the thiophene ring, which imparts unique electronic and structural properties.
Propiedades
Fórmula molecular |
C16H11NOS |
|---|---|
Peso molecular |
265.3 g/mol |
Nombre IUPAC |
10-thiophen-2-ylphenoxazine |
InChI |
InChI=1S/C16H11NOS/c1-3-8-14-12(6-1)17(16-10-5-11-19-16)13-7-2-4-9-15(13)18-14/h1-11H |
Clave InChI |
IDHTXULJZXAEML-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)N(C3=CC=CC=C3O2)C4=CC=CS4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















